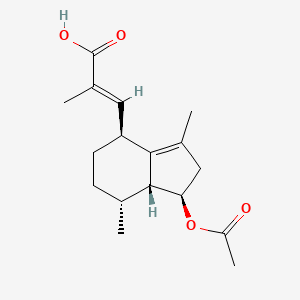![molecular formula C17H27NO7 B569949 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate CAS No. 116242-27-4](/img/structure/B569949.png)
2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate is a chemical compound with the molecular formula C17H27NO7 and a molecular weight of 357.399 g/mol . It is also known by other names such as PEG-25 PABA and is used in various applications, including as a UV filter in cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethylene glycol derivatives. One common method includes reacting 4-aminobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the ester . The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Investigated for its potential use in biological assays and as a stabilizer in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the skin’s surface, where it forms a protective barrier against UV radiation .
Comparison with Similar Compounds
Similar Compounds
- Ethoxylated ethyl-4-aminobenzoate
- Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-, ester ether with 4-(bis(2-hydroxyethyl)amino)benzoic acid (3:1)
- 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate is unique due to its specific structure, which provides excellent UV-absorbing properties. Its multiple hydroxyl and ethoxy groups enhance its solubility and stability in various formulations, making it a preferred choice in cosmetic and pharmaceutical applications .
Properties
CAS No. |
116242-27-4 |
|---|---|
Molecular Formula |
C17H27NO7 |
Molecular Weight |
357.403 |
IUPAC Name |
2-hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate |
InChI |
InChI=1S/C17H27NO7/c19-7-12-23-10-5-18(6-11-24-13-8-20)16-3-1-15(2-4-16)17(22)25-14-9-21/h1-4,19-21H,5-14H2 |
InChI Key |
ORWUQAQITKSSRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCCO)N(CCOCCO)CCOCCO |
Synonyms |
PEG-25;PABA Polyethylene Glycol (25) PABA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

